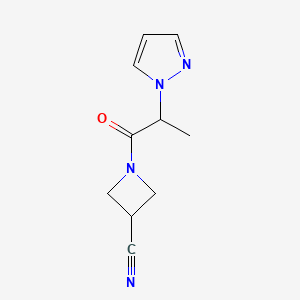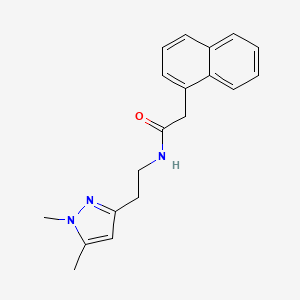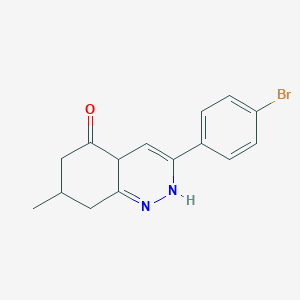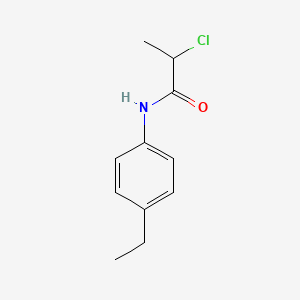![molecular formula C25H26N4O4 B2671989 methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955896-46-5](/img/structure/B2671989.png)
methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of DHPMs has been achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction has been modified and improved over the years, with methods including microwave promotion, ultrasound irradiation, ionic liquids, and the use of various catalysts . In one example, a related compound, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized from benzaldehyde, methyl acetoacetate, and p-tolylurea, catalyzed by p-toluenesulfonic acid (TsOH) and promoted with microwave irradiation under solvent-free conditions .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The Biginelli reaction used in its synthesis involves the formation of the dihydropyrimidine ring . Further reactions could potentially involve these functional groups, but specific reactions for this compound are not documented.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has shown that these compounds can undergo various chemical reactions, including methylation, acylation, and condensation, to yield a variety of heterocyclic compounds. For example, Kappe and Roschger (1989) investigated the synthesis and reactions of Biginelli-compounds, demonstrating the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions, and a Dimroth-like rearrangement yielding 6H-1,3-thiazines (Kappe & Roschger, 1989). Additionally, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via the modified Biginelli reaction, indicating the versatility of these compounds in synthesizing a wide range of derivatives (Qing Chen, Qingjian Liu, & Haiping Wang, 2012).
Biological Activities
The biological activity of these derivatives has also been a focal point of research. For instance, Youssef et al. (2011) synthesized thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives and tested their biological activity against various bacteria and fungi, revealing excellent biocidal properties in some cases (Youssef, Abbady, Ahmed, & Omar, 2011). Similarly, Rani et al. (2017) synthesized tetrahydroimidazo[1,2-a]pyrimidine derivatives and found them to exhibit significant antimicrobial, antioxidant, and anticancer activities, highlighting the potential of these compounds in pharmaceutical applications (Rani, Saini, Kumar, & Verma, 2017).
Antimicrobial and Anticancer Properties
Further studies have explored the antimicrobial and anticancer properties of pyrimidine derivatives, with Farag et al. (2008) reporting the synthesis of new pyrimidine derivatives showing antimicrobial activity (Farag, Kheder, & Mabkhot, 2008). Ajani et al. (2019) synthesized novel pyrazole- and pyrimidine-based derivatives and characterized them for their pharmacological potential, indicating a promising direction for new drug discovery (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).
Orientations Futures
The future directions for research on this compound could involve further investigation into its synthesis, characterization, and potential biological activity. DHPMs and their derivatives are of interest in the development of new pharmaceuticals , and this compound could potentially contribute to this field.
Propriétés
IUPAC Name |
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-15(2)33-19-12-10-17(11-13-19)22-20(14-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-4)16(3)26-25(31)27-23/h5-15,23H,1-4H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMMXRSCOOCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)
![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)



![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671924.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)
![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)